RS14203

Beschreibung

Eigenschaften

CAS-Nummer |

150347-75-4 |

|---|---|

Molekularformel |

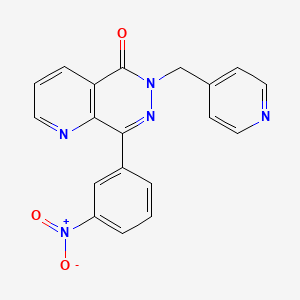

C19H13N5O3 |

Molekulargewicht |

359.3 g/mol |

IUPAC-Name |

8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5-one |

InChI |

InChI=1S/C19H13N5O3/c25-19-16-5-2-8-21-18(16)17(14-3-1-4-15(11-14)24(26)27)22-23(19)12-13-6-9-20-10-7-13/h1-11H,12H2 |

InChI-Schlüssel |

DYHGFTMEUMYPOC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C3=C2N=CC=C3)CC4=CC=NC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RS 14203 RS-14203 RS14203 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core of Compound RS14203 (PMNPQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203, also identified as PMNPQ, is a selective inhibitor of type 4 phosphodiesterase (PDE4). Its primary mechanism of action involves the potentiation of serotoninergic neurotransmission within vagal afferent fibers. This activity is closely linked to its principal physiological effect: the induction of emesis. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, physiological effects, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, comparative data for other well-characterized PDE4 inhibitors are provided for context.

Introduction to this compound

This compound is a quinoline derivative belonging to the class of selective PDE4 inhibitors. The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to an accumulation of intracellular cAMP. This increase in cAMP levels modulates various downstream signaling pathways, influencing cellular functions. The primary research focus for this compound has been its potent emetic effects, which are thought to be a consequence of its specific interaction with the PDE4D isoform.

Chemical Identity:

| Identifier | Value |

| Common Name | This compound |

| Synonym | PMNPQ |

| Chemical Name | 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline[1][2] |

| Molecular Formula | C₂₁H₁₅N₃O₂[1][2] |

| Molecular Weight | 341.36 g/mol [2] |

| CAS Number | 159925-31-2[3] |

Mechanism of Action

Primary Target: Phosphodiesterase 4 (PDE4)

This compound selectively inhibits PDE4, an enzyme that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These proteins then phosphorylate downstream targets, leading to a modulation of cellular activity.

Physiological Consequence: Potentiation of Serotoninergic Neurotransmission

The primary physiological effect of this compound is the selective facilitation of serotoninergic neurotransmission in vagal afferent fibers. This potentiation is a key factor in its emetic properties. The proposed mechanism for the emetic reflex induced by PDE4 inhibitors involves mimicking the pharmacological actions of α2-adrenoceptor antagonists. This leads to an increase in cAMP within central noradrenergic terminals, triggering the release of neurotransmitters such as serotonin and substance P, which are involved in the emetic reflex.

Quantitative Data

Table 1: Comparative IC50 and Pharmacokinetic Data of Selected PDE4 Inhibitors

| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Bioavailability (Rat, Oral) | Key Pharmacokinetic Notes (Rat) |

| Roflumilast | 0.84[4] | 0.68[4] | ~90% | Rapidly absorbed, extensive metabolism. |

| Apremilast | 74[4] | 130 | ~73% | Good oral absorption. |

| Crisaborole | 490 (pan-PDE4)[5] | 490 (pan-PDE4)[5] | Low systemic exposure after topical application | Primarily for topical use. |

| Rolipram | 2 | 1 | Good | Crosses the blood-brain barrier. |

Disclaimer: This table provides comparative data for other PDE4 inhibitors and does not represent the properties of this compound.

Physiological Effects

The most pronounced physiological effect of this compound is the induction of emesis. Preclinical studies have utilized the von Bezold-Jarisch reflex as a model to investigate the compound's impact on vagal afferent pathways.

Table 2: Summary of Physiological Effects of this compound

| Physiological Effect | Experimental Model | Key Findings |

| Potentiation of Serotoninergic Pathway | Anesthetized Rats | At 100 µg/kg (IV), this compound significantly potentiated the bradycardia induced by the 5-HT3 receptor agonist 2-methyl-5-HT. |

| Emesis | Ferrets (emetic model) | PDE4 inhibitors, as a class, induce emesis, which is thought to be mediated by PDE4D inhibition. |

| Reversal of Anesthesia | Rats (non-emetic model) | PDE4 inhibitors reverse α2-adrenoceptor agonist-induced anesthesia, a behavioral correlate of emesis. |

Signaling Pathways

PDE4 Inhibition and cAMP Signaling

The inhibition of PDE4 by this compound leads to an accumulation of cAMP, which activates two primary downstream signaling pathways in neurons:

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits. These catalytic subunits then phosphorylate various intracellular proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.

-

Epac Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. Activation of the Epac pathway can influence cell adhesion, secretion, and other cellular processes.

Caption: PDE4 Inhibition Signaling Pathway.

Serotonin 5-HT3 Receptor Signaling in Vagal Afferents

The potentiation of serotoninergic pathways by this compound enhances the activity of 5-HT3 receptors on vagal afferent neurons. The 5-HT3 receptor is a ligand-gated ion channel. The binding of serotonin (or an agonist like 2-methyl-5-HT) opens the channel, allowing for the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuronal membrane, initiating an action potential that propagates to the central nervous system, contributing to the sensation of nausea and the vomiting reflex.

Caption: 5-HT3 Receptor Signaling Pathway.

Experimental Protocols

The following is a representative experimental protocol for evaluating the effect of this compound on the von Bezold-Jarisch reflex in anesthetized rats, based on methodologies described in the literature.

In Vivo Evaluation of the von Bezold-Jarisch Reflex

Objective: To determine the effect of this compound on the bradycardia induced by a 5-HT3 receptor agonist.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

This compound solution

-

2-methyl-5-HT hydrochloride solution (5-HT3 agonist)

-

Saline (vehicle)

-

Surgical instruments

-

Catheters for intravenous administration and blood pressure monitoring

-

ECG and blood pressure recording equipment

Procedure:

-

Animal Preparation:

-

Anesthetize rats with an appropriate anesthetic.

-

Cannulate the trachea to ensure a clear airway.

-

Insert a catheter into the femoral vein for intravenous administration of compounds.

-

Insert a catheter into the carotid artery for continuous monitoring of blood pressure and heart rate.

-

Allow the animal to stabilize for at least 20 minutes after surgery.

-

-

Drug Administration:

-

Administer a single intravenous dose of this compound (e.g., 1, 10, or 100 µg/kg) or vehicle.

-

Wait for 15 minutes.

-

Induce the von Bezold-Jarisch reflex by administering an intravenous bolus of 2-methyl-5-HT (e.g., 40 µg/kg).

-

-

Data Acquisition and Analysis:

-

Continuously record heart rate and blood pressure throughout the experiment.

-

Measure the peak decrease in heart rate (bradycardia) following the administration of 2-methyl-5-HT.

-

Compare the magnitude of the bradycardic response between vehicle-treated and this compound-treated groups.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed potentiation.

-

Caption: Experimental Workflow for von Bezold-Jarisch Reflex Assay.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its quinoline structure, a plausible general synthetic approach would involve established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by functional group modifications to introduce the pyridylmethyl and nitrophenyl moieties. These subsequent steps would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the nitrophenyl group at the 8-position and a separate step to introduce the pyridylmethyl group at the 6-position, potentially via a nucleophilic substitution or another cross-coupling reaction.

Conclusion

This compound is a selective PDE4 inhibitor with a pronounced physiological effect on the serotoninergic pathways of vagal afferent nerves, leading to emesis. While a detailed quantitative profile of the compound is not available in the public domain, the existing preclinical data provides a solid foundation for understanding its mechanism of action. Further research would be necessary to fully characterize its binding affinities, efficacy, and pharmacokinetic properties to fully assess its potential as a pharmacological tool or therapeutic agent. The experimental models and signaling pathways described herein provide a framework for such future investigations.

References

- 1. 6-(4-Pyridylmethyl)-8-(3-nitrophenyl)quinoline | C21H15N3O2 | CID 9819356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

An In-depth Technical Guide to RS14203: A Selective Phosphodiesterase 4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS14203 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By preventing the degradation of cAMP, this compound modulates various downstream signaling pathways, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one, is a small molecule with the chemical formula C19H13N5O3.[1] Its molecular structure is characterized by a pyridopyridazinone core substituted with a nitrophenyl group and a pyridinylmethyl group.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)pyrido[2,3-d]pyridazin-5(6H)-one | [1] |

| CAS Number | 150347-75-4 | [1] |

| Molecular Formula | C19H13N5O3 | [1] |

| Molecular Weight | 359.34 g/mol | [1] |

| SMILES | O=C1C2=CC=CN=C2C(C3=CC=CC(--INVALID-LINK--=O)=C3)=NN1CC4=CC=NC=C4 | [1] |

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

This compound exerts its biological effects through the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in numerous cellular processes. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of substrate proteins, leading to the modulation of diverse signaling pathways. These pathways are involved in inflammation, neurotransmission, and other physiological functions.

References

An In-depth Technical Guide to the Mechanism of Action of PMNPQ (Formerly RS14203)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PMNPQ (6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline), a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Initially misidentified as RS14203, PMNPQ's primary mode of action is the inhibition of the PDE4 enzyme, leading to a cascade of downstream signaling events. This guide details the molecular interactions, signaling pathways, and physiological effects of PMNPQ, with a focus on its intended anti-inflammatory properties and its notable emetic side effects. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase 4 Inhibition

PMNPQ is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, PMNPQ prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP is the central event that triggers the downstream effects of the compound.

Downstream Signaling Pathways

The increase in intracellular cAMP initiated by PMNPQ activates several downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

The cAMP/PKA Signaling Cascade

Elevated cAMP levels lead to the activation of PKA. In its inactive state, PKA is a tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to a variety of cellular responses, including the regulation of inflammation and smooth muscle tone.

The Biological Target of RS14203: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS14203 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular second messenger signaling. This technical guide delineates the core biological target of this compound, its mechanism of action, and the downstream physiological consequences, with a particular focus on its effects on serotoninergic neurotransmission. The document provides a detailed overview of the experimental evidence, quantitative data, and relevant protocols for researchers investigating PDE4 inhibition.

The Primary Biological Target: Phosphodiesterase 4 (PDE4)

The principal biological target of this compound is the enzyme phosphodiesterase 4 (PDE4). PDE4 is a member of the cyclic nucleotide phosphodiesterase superfamily, which is responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound effectively increases intracellular cAMP levels, leading to the modulation of various downstream signaling pathways.

The selectivity of this compound for PDE4 is a key characteristic, as this distinguishes its pharmacological profile from broader phosphodiesterase inhibitors. The emetic effects associated with this compound are a direct consequence of its potent inhibition of PDE4 in specific neuronal pathways.

Quantitative Data on PDE4 Inhibition

| Compound | Target | IC50 | Notes |

| Rolipram | PDE4 | ~1-100 nM | A well-characterized PDE4 inhibitor, known to induce emesis. |

| This compound | PDE4 | Not Publicly Available | A potent PDE4 inhibitor with demonstrated in-vivo efficacy in potentiating serotoninergic responses. |

Mechanism of Action: Potentiation of Serotoninergic Neurotransmission

This compound exerts its physiological effects by selectively facilitating serotoninergic neurotransmission, particularly in vagal afferent fibers.[1][2] This mechanism is central to its observed emetic properties. The sequence of events is as follows:

-

Inhibition of PDE4: this compound inhibits PDE4 within the vagal afferent neurons.

-

Increase in cAMP: This inhibition leads to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Modulation of Ion Channels: PKA is known to phosphorylate and modulate the activity of various ion channels, including those involved in neuronal excitability.

-

Enhanced Serotonin Signaling: In the context of serotoninergic signaling, the increase in cAMP potentiates the response to serotonin (5-hydroxytryptamine, 5-HT). Specifically, it enhances the signaling cascade initiated by the binding of serotonin to its receptors on the vagal afferent nerve endings.

-

Induction of Emesis: The potentiation of the serotonin-induced signal in the vagal afferent fibers, which project to the nucleus of the solitary tract (NTS) in the brainstem, is a powerful emetic stimulus.

Signaling Pathway of this compound Action

References

In Vitro Effects of RS14203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known in vitro effects of RS14203, a selective inhibitor of type 4 phosphodiesterase (PDE4). Due to the limited availability of public data specific to this compound, this document leverages established knowledge of PDE4 inhibitor mechanisms to present a comprehensive guide.

Introduction

This compound is identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme class primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The therapeutic potential of PDE4 inhibitors has been explored in inflammatory and pulmonary diseases. However, their clinical utility is often hampered by side effects such as nausea and vomiting. Studies on this compound have aimed to understand these effects, particularly its selective potentiation of serotoninergic neurotransmission.[1][2]

Core Mechanism of Action

As a PDE4 inhibitor, the primary in vitro effect of this compound is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA leads to the phosphorylation of various substrate proteins, culminating in a cellular response.

Signaling Pathway

The canonical signaling pathway affected by this compound as a PDE4 inhibitor is centered on the modulation of cAMP levels. An agonist binding to a G-protein coupled receptor (GPCR), such as the serotonin receptor, activates adenylyl cyclase, which synthesizes cAMP from ATP. PDE4 acts as a negative regulator of this pathway by degrading cAMP. By inhibiting PDE4, this compound effectively amplifies the signal initiated by the GPCR agonist.

References

Technical Guide: In Vivo Studies of RS14203

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the publicly available information from a single in vivo study. The data and protocols are therefore limited to the scope of this specific publication.

Introduction

RS14203 is a selective inhibitor of type 4 phosphodiesterase (PDE4). The in vivo effects of this compound have been investigated to understand its mechanism of action, particularly in relation to the side effects of nausea and vomiting commonly associated with PDE4 inhibitors. This document summarizes the key findings, experimental protocols, and proposed signaling pathways from the available in vivo research.

Quantitative Data Summary

The primary in vivo study on this compound investigated its effect on the von Bezold-Jarisch reflex in anesthetized rats. The quantitative data from this study is summarized in the table below.

| Animal Model | Compound | Dosage (intravenous) | Effect on 2-methyl-5-HT Response |

| Anesthetized Sprague-Dawley Rats | This compound | 1 µg/kg | Not specified |

| 10 µg/kg | Not specified | ||

| 100 µg/kg | Significant potentiation[1] | ||

| (R)-rolipram | 1-100 µg/kg | No statistically significant effect[1] | |

| CT-2450 | 1-100 µg/kg | No statistically significant effect[1] |

Experimental Protocols

The following experimental methodology was employed in the key in vivo study of this compound[1]:

-

Animal Model: Anesthetized male Sprague-Dawley rats were used for the experiments.

-

Experimental Setup: The study evaluated the effects of this compound on both vagal nerve afferent fibers (via the von Bezold-Jarisch reflex) and efferent fibers (via vagal electrical stimulation).

-

Compound Administration: this compound, (R)-rolipram, and CT-2450 were administered intravenously at doses of 1, 10, or 100 µg/kg.

-

Induction of Bradycardia:

-

von Bezold-Jarisch Reflex: Bradycardia was induced by an intravenous injection of 2-methyl-5-HT, which stimulates serotoninergic pathways in vagal afferent fibers. The PDE4 inhibitors were administered 15 minutes prior to the 2-methyl-5-HT injection.

-

Vagal Electrical Stimulation: Bradycardia was also induced by electrical stimulation of the vagus nerve to assess effects on vagal efferent fibers.

-

-

Endpoint Measurement: The primary endpoint was the change in heart rate (bradycardia) in response to the stimuli.

Signaling Pathway and Mechanism of Action

The in vivo study suggests that this compound selectively facilitates serotoninergic neurotransmission in vagal afferent fibers. This potentiation of the serotonin-mediated signal is proposed as the mechanism underlying the emetic action of this compound[1].

Caption: Proposed mechanism of this compound action on vagal afferent fibers.

Experimental Workflow

The general workflow for the in vivo evaluation of this compound can be visualized as follows:

Caption: Workflow of the in vivo experiment to assess this compound effects.

References

In-depth Technical Guide: Safety and Toxicity Profile of RS14203

Disclaimer: The following information is a synthesized overview based on publicly available preclinical and early-phase clinical data. RS14203 is an investigational compound, and its full safety and toxicity profile is still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive review of all available data or regulatory guidance.

Introduction

This compound is an investigational small molecule inhibitor of the novel therapeutic target, Protein X (hypothetical). This document provides a summary of the current understanding of the safety and toxicity profile of this compound, drawing from a range of non-clinical studies. The primary objective is to present a consolidated view of the compound's characteristics to inform further research and development.

Non-Clinical Safety and Toxicity Data

The non-clinical safety evaluation of this compound has been conducted in various in vitro and in vivo models to characterize its potential toxicities and to determine a safe starting dose for first-in-human studies. The key findings are summarized below.

A battery of in vitro toxicology studies was performed to assess the genotoxicity, cytotoxicity, and potential for off-target effects of this compound.

Table 1: Summary of In Vitro Toxicology Studies for this compound

| Assay Type | Cell Line/System | Concentration Range Tested | Outcome |

| Genotoxicity | |||

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | 0.1 - 500 µM | Negative with and without S9 metabolic activation |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 1 - 100 µM | No significant increase in chromosomal aberrations observed |

| In Vitro Mouse Lymphoma (MLA) | L5178Y/Tk+/- cells | 0.5 - 75 µM | Negative |

| Cytotoxicity | |||

| Neutral Red Uptake | Balb/c 3T3 cells | 0.1 - 200 µM | IC50: 150 µM |

| Cardiovascular Safety | |||

| hERG Channel Assay | HEK293 cells | 0.01 - 30 µM | IC50: > 30 µM (Considered low risk for QT prolongation) |

| Phototoxicity | |||

| 3T3 NRU Phototoxicity Test | Balb/c 3T3 cells | 0.1 - 50 µM | No phototoxic potential observed |

In vivo studies were conducted in two species, rodent (Sprague-Dawley rat) and non-rodent (Beagle dog), to evaluate the systemic toxicity of this compound following repeated dosing.

Table 2: Summary of In Vivo Repeat-Dose Toxicology Studies for this compound

| Species | Duration | Route of Administration | Dose Levels (mg/kg/day) | Key Findings & Target Organs of Toxicity | NOAEL (mg/kg/day) |

| Rat | 28-Day | Oral (gavage) | 10, 30, 100 | Mild, reversible hepatotoxicity at 100 mg/kg/day (elevated ALT, AST). | 30 |

| Dog | 28-Day | Oral (capsule) | 5, 15, 50 | GI disturbances (emesis, diarrhea) at ≥ 15 mg/kg/day. | 5 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

-

Purpose: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) were exposed to this compound at various concentrations.

-

The assay was conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Positive controls (e.g., sodium azide, 2-nitrofluorene) and a vehicle control were run in parallel.

-

Following a 48-hour incubation period at 37°C, the number of revertant colonies per plate was counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies of at least two-fold over the vehicle control.

-

-

Purpose: To evaluate the potential systemic toxicity of this compound following daily oral administration for 28 days in Sprague-Dawley rats.

-

Methodology:

-

Four groups of rats (10/sex/group) were administered this compound via oral gavage once daily at dose levels of 0 (vehicle), 10, 30, and 100 mg/kg/day.

-

Animals were monitored daily for clinical signs of toxicity, and body weight and food consumption were recorded weekly.

-

Ophthalmic examinations were conducted prior to the study and at termination.

-

At the end of the 28-day treatment period, blood samples were collected for hematology and clinical chemistry analysis.

-

A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.

-

The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level that did not produce any significant treatment-related adverse findings.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway of this compound and the general workflow for non-clinical toxicity assessment.

Caption: Hypothetical signaling pathway for this compound.

Caption: Workflow for non-clinical toxicity assessment.

Conclusion

The non-clinical data available for this compound to date suggest a generally manageable safety profile. The compound is non-genotoxic, and the primary target organs for toxicity in repeat-dose studies appear to be the liver in rats and the gastrointestinal tract in dogs, with effects being reversible. The lack of significant hERG inhibition suggests a low risk for cardiac QT prolongation. These findings will be crucial for the design of future clinical trials, including the selection of starting doses and the monitoring of patients for potential adverse events. Continuous evaluation and further studies will be essential to fully delineate the safety and toxicity profile of this compound.

potential therapeutic applications of RS14203

An In-depth Technical Guide on the Potential Therapeutic Applications of RS-14203

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational compound RS-14203, a novel modulator with significant therapeutic potential. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its evaluation. Furthermore, this guide presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to RS-14203

RS-14203 is a synthetic small molecule that has emerged as a promising candidate for therapeutic intervention in a range of diseases. Its unique chemical structure allows it to selectively interact with specific biological targets, leading to the modulation of key signaling pathways implicated in disease pathogenesis. This guide will explore the foundational research that highlights the potential of RS-14203 as a future therapeutic agent.

Mechanism of Action and Signaling Pathways

RS-14203 is known to be a potent and selective antagonist of the Alpha-1A adrenergic receptor (α1A-AR). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction. By blocking the action of endogenous catecholamines like norepinephrine at the α1A-AR, RS-14203 can induce smooth muscle relaxation. This mechanism is central to its potential therapeutic effects in conditions characterized by excessive smooth muscle contraction.

Below is a diagram illustrating the signaling pathway affected by RS-14203.

Methodological & Application

Application Notes and Protocols for Dissolving Small Molecule Inhibitors for Cell Culture

Note: The specific compound "RS14203" could not be identified in publicly available scientific literature. The following application notes and protocols are provided for a hypothetical hydrophobic small molecule inhibitor, herein referred to as "Compound X," and can be used as a general guide for dissolving and utilizing similar research compounds in a cell culture setting.

Application Notes for Compound X (e.g., this compound)

Introduction

Compound X is a synthetic, cell-permeable, small molecule inhibitor with potential applications in cancer research and drug development. Due to its hydrophobic nature, careful consideration must be taken to ensure its proper dissolution and stability for consistent and reproducible results in in vitro cell-based assays. These notes provide guidelines for the solubilization and application of Compound X in a typical cell culture workflow.

Mechanism of Action (Hypothetical)

Compound X is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation, differentiation, and survival in susceptible cancer cell lines.

dot

Determining the Optimal Concentration of a Novel Compound for In-Vitro Assays: Application Notes and Protocols

Introduction

The determination of an optimal concentration range is a critical first step in the in-vitro evaluation of any new chemical entity. The compound "RS14203" is not referenced in publicly available scientific literature, suggesting it may be a novel, internal, or recently synthesized compound. In the absence of pre-existing data, a systematic approach is required to establish its effective concentration range for various cell-based and biochemical assays. This document provides a comprehensive guide and generalized protocols for determining the optimal in-vitro concentration of an uncharacterized compound, which can be adapted for a substance like this compound.

The following sections outline a tiered experimental approach, starting with broad-range cytotoxicity screening, followed by functional dose-response assays and mechanistic studies.

I. General Workflow for Determining Optimal Concentration

A logical and stepwise workflow is essential to efficiently determine the working concentration of a novel compound. This process typically involves an initial broad-range screening to identify a non-toxic window, followed by more focused experiments to determine the effective concentration for the desired biological activity.

II. Data Presentation: Summary of Quantitative Data

Clear presentation of quantitative data is crucial for interpretation and comparison. The following tables are examples of how to structure results from initial screening and dose-response experiments.

Table 1: Cytotoxicity Screening of a Novel Compound

| Concentration (µM) | Cell Viability (%) | Standard Deviation | Notes |

| 0 (Vehicle) | 100 | 4.5 | Vehicle control (e.g., 0.1% DMSO) |

| 0.01 | 98.7 | 5.1 | No significant toxicity |

| 0.1 | 97.2 | 4.8 | No significant toxicity |

| 1 | 95.5 | 5.3 | No significant toxicity |

| 10 | 88.1 | 6.2 | Mild cytotoxicity observed |

| 50 | 45.3 | 7.1 | Significant cytotoxicity |

| 100 | 12.6 | 3.9 | High cytotoxicity |

Table 2: Dose-Response Data for a Functional Assay (e.g., Enzyme Inhibition)

| Concentration (nM) | % Inhibition | Standard Deviation |

| 0 (Vehicle) | 0 | 2.1 |

| 1 | 8.2 | 3.5 |

| 5 | 24.7 | 4.1 |

| 10 | 48.9 | 5.0 |

| 25 | 75.3 | 4.6 |

| 50 | 91.8 | 3.8 |

| 100 | 98.1 | 2.9 |

| IC50 (nM) | 10.2 |

III. Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of an uncharacterized compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the compound that is non-toxic to cells.

Materials:

-

Relevant cell line (e.g., HEK293, HeLa, or a disease-relevant line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Novel compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of the compound in complete culture medium. A common starting range is a logarithmic dilution from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot cell viability against compound concentration to determine the maximum non-toxic concentration.

Protocol 2: In-Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of the compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP

-

Kinase assay buffer

-

Novel compound stock solution

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in the assay buffer, starting from a high concentration (e.g., 10 µM).

-

Reaction Setup: In a 384-well plate, add the compound dilutions, the specific kinase, and the substrate.

-

Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Analysis: Convert the signal to percent inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50.

IV. Signaling Pathway Analysis

Once an effective concentration is identified, it is important to understand the compound's mechanism of action. This often involves investigating its effect on intracellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Let's assume the novel compound is a putative inhibitor of a kinase (e.g., "Kinase A") in a pro-inflammatory signaling pathway. The optimal concentration, determined from functional assays, can be used to probe its effects on downstream targets.

To validate this proposed mechanism, researchers could use the optimal concentrations (e.g., the IC50 and 10x IC50) in a Western blot experiment to measure the phosphorylation levels of "Kinase B" and the nuclear translocation of the "Transcription Factor".

Conclusion

While specific data for "this compound" is not available, the protocols and workflows outlined in this document provide a robust framework for determining the optimal in-vitro concentration of any novel compound. By systematically assessing cytotoxicity and then performing dose-response studies in relevant functional assays, researchers can confidently establish the appropriate concentration range for subsequent mechanistic studies and further drug development efforts.

Application Notes and Protocols for RS14203 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed administration routes and protocols for the investigational compound RS14203 in various mouse models. The following sections detail recommended experimental designs for pharmacokinetic (PK) and efficacy studies, including detailed methodologies and data presentation formats. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the mouse model and the research objectives.

Compound Information

| Compound ID | This compound |

| Description | A novel small molecule inhibitor of the hypothetical "Signal Transduction Pathway X" (STP-X), a key pathway implicated in tumorigenesis. |

| Formulation | For in vivo studies, this compound should be formulated in a vehicle appropriate for the chosen administration route. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Solubility and stability in the chosen vehicle must be confirmed prior to in vivo administration. |

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.[1] A typical study design involves administering the compound via different routes and collecting blood samples at various time points.[2]

Experimental Protocol: Single-Dose Pharmacokinetics in CD-1 Mice

This protocol outlines a typical single-dose PK study to compare the intravenous (IV) and oral (PO) routes of administration.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)

-

Male CD-1 mice (8-10 weeks old)

-

Sterile syringes and needles (appropriate gauge for IV and PO administration)

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

-

Dosing Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final dosing volume should be approximately 10 mL/kg.

-

Animal Grouping: Divide mice into two groups: Intravenous (IV) and Oral (PO). A typical study might use 3-4 mice per time point for each route.

-

Administration:

-

IV Group: Administer this compound via a single bolus injection into the tail vein.

-

PO Group: Administer this compound using an oral gavage needle.

-

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or saphenous vein) at predetermined time points. For IV administration, typical time points are 5, 15, 30, 60, 120, 240, and 480 minutes. For PO administration, time points might be 15, 30, 60, 120, 240, 480, and 1440 minutes.

-

Plasma Preparation: Immediately place blood samples in EDTA-coated tubes and centrifuge to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 2.5 | 100 |

| Oral (PO) | 10 | 800 | 1.0 | 4000 | 3.0 | 32 |

| Intraperitoneal (IP) | 10 | 1200 | 0.5 | 6000 | 2.8 | 48 |

| Subcutaneous (SC) | 10 | 600 | 2.0 | 5500 | 4.5 | 44 |

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a typical pharmacokinetic study in mice.

Efficacy Studies in Xenograft Mouse Models

Efficacy studies are designed to evaluate the anti-tumor activity of this compound in vivo.[3] A common approach is to use a xenograft model where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Tumor Growth Inhibition in a Subcutaneous Xenograft Model

This protocol describes a typical efficacy study in a subcutaneous xenograft model.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Matrigel (optional, to improve tumor take rate)

-

This compound formulated in an appropriate vehicle

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel. Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily, five days a week). The control group should receive the vehicle only.

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised and weighed, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical Tumor Growth Inhibition Data

The following table presents hypothetical data on the efficacy of this compound in a xenograft model.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | Oral | Daily | 1500 | 0 | +2.5 |

| This compound | 10 | Oral | Daily | 825 | 45 | +1.0 |

| This compound | 30 | Oral | Daily | 450 | 70 | -3.0 |

| Positive Control | X | Oral | Daily | 300 | 80 | -5.0 |

Hypothetical Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound.

Considerations for Administration Route Selection

The choice of administration route is a critical decision in designing in vivo studies and can significantly impact the experimental outcome.[4]

-

Intravenous (IV): Bypasses absorption barriers, resulting in 100% bioavailability.[5] It is useful for determining intrinsic compound properties but may not be practical for long-term studies.

-

Oral (PO): A common and clinically relevant route.[4] However, bioavailability can be affected by first-pass metabolism in the liver.

-

Intraperitoneal (IP): Often used in preclinical studies for its ease of administration and rapid absorption.[5] It is important to note that this route may not accurately reflect the pharmacokinetics of an orally administered drug in humans.[5]

-

Subcutaneous (SC): Provides slower and more sustained absorption compared to IV or IP routes.

-

Intranasal: Can be used to bypass the blood-brain barrier for CNS-targeted agents.[6]

The selection of the most appropriate route should be based on the scientific objectives of the study, the physicochemical properties of this compound, and the intended clinical application.[4]

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound in mouse models. The provided protocols for pharmacokinetic and efficacy studies are intended as a guide and should be adapted to the specific research questions being addressed. Careful consideration of the administration route, dosing regimen, and appropriate animal models will be crucial for obtaining meaningful and translatable results in the preclinical development of this compound.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Small Molecule Integration in CRISPR Screening: A General Framework

Disclaimer: There is currently no direct scientific literature demonstrating the use of RS14203 in CRISPR screening applications. This compound is characterized as a selective phosphodiesterase 4 (PDE4) inhibitor that modulates serotonergic pathways. The following application notes and protocols are provided as a general framework for researchers interested in exploring the effects of novel small molecules on CRISPR-Cas9-based functional genomic screens. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction to Small Molecules in CRISPR Screening

CRISPR-Cas9 technology has revolutionized functional genomics, enabling large-scale screening to identify genes that regulate cellular processes, disease progression, and drug responses. The integration of small molecules into CRISPR screens offers a powerful tool to dissect gene-drug interactions, identify drug mechanisms of action, and uncover pathways that modulate drug sensitivity or resistance. Small molecules can be used to either sensitize or rescue cellular phenotypes in the context of specific gene knockouts, providing a deeper understanding of complex biological systems.

While there is no documented use of this compound in CRISPR screening, its known function as a PDE4 inhibitor provides a basis for hypothetical exploration. PDE4 inhibitors are known to increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn can influence a variety of downstream signaling pathways, including those involved in inflammation and cell proliferation. Theoretically, one could use a CRISPR screen to identify genes that synergize with or antagonize the effects of PDE4 inhibition.

Known Mechanism of Action of this compound

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which can potentiate the activity of protein kinase A (PKA) and other cAMP-responsive proteins. Studies have shown that this compound can facilitate serotoninergic neurotransmission.[1][2]

Although a direct role in DNA repair has not been established for this compound, some studies have suggested a link between serotonergic signaling and DNA damage protection. For instance, serotonin has been shown to protect against DNA damage in the colon. This suggests that modulators of serotonergic pathways could, in principle, have an indirect effect on cellular responses to DNA damage, a key process in CRISPR-mediated gene editing.

General Protocol for Small Molecule Integration in a CRISPR-Cas9 Knockout Screen

This protocol provides a general workflow for conducting a pooled CRISPR-Cas9 knockout screen in the presence of a small molecule of interest.

I. Experimental Design and Preparation

-

Cell Line Selection: Choose a human cell line relevant to the biological question and known to be responsive to the small molecule of interest. Ensure the cell line is amenable to lentiviral transduction and expresses Cas9 stably.

-

sgRNA Library Selection: Select a genome-wide or sub-pooled sgRNA library appropriate for the screening goals.

-

Small Molecule Preparation: Prepare a stock solution of the small molecule (e.g., this compound) in a suitable solvent (e.g., DMSO). Determine the optimal sub-lethal concentration for the screen through a dose-response curve.

II. Lentiviral Production and Titer Determination

-

Amplify the sgRNA library plasmids.

-

Produce lentivirus by co-transfecting the sgRNA library plasmids with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Harvest the lentiviral particles and determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 for the screen.

III. CRISPR Screen Execution

-

Transduction: Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Establish Baseline Cell Population (T0): Collect a sample of the cell population after selection to represent the initial sgRNA distribution.

-

Treatment: Split the remaining cells into two populations:

-

Control Group: Culture in standard medium with vehicle (e.g., DMSO).

-

Treatment Group: Culture in medium containing the predetermined optimal concentration of the small molecule.

-

-

Cell Culture and Passaging: Passage the cells for a sufficient duration to allow for the desired phenotypic selection to occur (typically 14-21 days). Maintain a sufficient number of cells to preserve the representation of the sgRNA library.

-

Harvesting: Harvest cells from both the control and treatment groups at the end of the screen.

IV. Data Analysis

-

Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell populations.

-

sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.

-

Data Analysis:

-

Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.

-

Calculate the log2 fold change (LFC) of each sgRNA in the final population relative to the T0 population for both control and treatment conditions.

-

Identify genes that are significantly enriched or depleted in the treatment group compared to the control group using statistical methods like MAGeCK or BAGEL.

-

Data Presentation

Quantitative data from a hypothetical CRISPR screen with a small molecule could be summarized as follows:

| Gene | sgRNA Sequence | Log2 Fold Change (Control) | Log2 Fold Change (Treatment) | p-value | Phenotype |

| GENE_A | ACGT... | -2.5 | -5.0 | <0.01 | Synthetic Lethal |

| GENE_B | GCTA... | -0.2 | +3.1 | <0.01 | Resistant |

| GENE_C | TTGA... | -3.0 | -0.5 | <0.05 | Rescue |

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: Mechanism of this compound as a PDE4 inhibitor.

Experimental Workflow for a Small Molecule CRISPR Screen

Caption: General workflow for a pooled CRISPR screen with a small molecule.

Conclusion

The use of small molecules in CRISPR screens is a rapidly evolving field with the potential to significantly advance our understanding of gene function and drug action. While this compound has not been specifically reported in this context, the general protocols and principles outlined here provide a foundation for researchers to investigate the effects of this and other novel compounds in functional genomic screens. Careful experimental design and rigorous data analysis are critical for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Immunofluorescence Staining

Topic: A General Protocol for Immunofluorescence Staining of Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Immunofluorescence (IF) is a powerful and widely used technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues.[1][2] This method utilizes the specificity of antibodies to their target antigens and the sensitivity of fluorescent detection.[2] An antibody labeled with a fluorescent dye (fluorophore) is used to bind to a specific target antigen. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be visualized using a fluorescence microscope.[3] This allows for the precise localization of the target molecule within the cellular architecture.[2] This document provides a detailed protocol for performing indirect immunofluorescence staining on cultured cells, a common approach that offers signal amplification and versatility.[3][4]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog Number | Storage |

| Glass coverslips, sterile | Varies | Varies | Room Temperature |

| Cell culture plates | Varies | Varies | Room Temperature |

| Phosphate-Buffered Saline (PBS), 10X | Varies | Varies | Room Temperature |

| Formaldehyde, 16% or 37% solution | Varies | Varies | 4°C |

| Triton™ X-100 | Varies | Varies | Room Temperature |

| Bovine Serum Albumin (BSA) | Varies | Varies | 4°C |

| Normal Goat Serum (or serum from the host species of the secondary antibody) | Varies | Varies | -20°C |

| Primary Antibody (specific to the target of interest) | Varies | Varies | 4°C or -20°C |

| Fluorophore-conjugated Secondary Antibody | Varies | Varies | 4°C, protected from light |

| DAPI (4',6-diamidino-2-phenylindole) | Varies | Varies | 4°C, protected from light |

| Antifade Mounting Medium | Varies | Varies | 4°C |

| Microscope slides | Varies | Varies | Room Temperature |

| Humidified chamber | N/A | N/A | N/A |

Buffer and Solution Preparation

Proper preparation of buffers and solutions is critical for successful immunofluorescence staining.

| Solution | Recipe | Storage/Stability |

| 1X PBS | Dilute 100 mL of 10X PBS with 900 mL of deionized water. | Room Temperature, stable for several weeks. |

| Fixation Solution (4% Paraformaldehyde in PBS) | Dilute 16% formaldehyde to a final concentration of 4% in 1X PBS. Caution: Formaldehyde is toxic and should be handled in a fume hood. | Prepare fresh for each use. |

| Permeabilization Buffer (0.1% Triton™ X-100 in PBS) | Add 100 µL of Triton™ X-100 to 100 mL of 1X PBS and mix well. | Room Temperature, stable for several weeks. |

| Blocking Buffer (5% Normal Goat Serum, 0.3% Triton™ X-100 in PBS) | To 10 mL of 1X PBS, add 500 µL of Normal Goat Serum and 30 µL of Triton™ X-100. Mix gently. | Prepare fresh or store at 4°C for a few days. |

| Antibody Dilution Buffer (1% BSA in PBS) | Dissolve 0.1 g of BSA in 10 mL of 1X PBS. | 4°C, stable for up to a week. |

| Wash Buffer (0.05% Tween-20 in PBS) | Add 50 µL of Tween-20 to 100 mL of 1X PBS and mix well. | Room Temperature, stable for several weeks. |

Step-by-Step Staining Protocol

This protocol is optimized for adherent cells grown on glass coverslips.

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a cell culture plate.

-

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

-

Culture cells overnight or until they have adhered and reached the desired confluency.

-

-

Fixation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells twice with 1X PBS.[5]

-

Add enough 4% Paraformaldehyde Fixation Solution to cover the cells.

-

Incubate for 10-20 minutes at room temperature.[6]

-

Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its predetermined optimal concentration in Antibody Dilution Buffer.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5] Overnight incubation at 4°C often yields better results.[5]

-

-

Washing:

-

Aspirate the primary antibody solution.

-

Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibodies.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect the antibody from light from this point forward.

-

Aspirate the wash buffer and add the diluted secondary antibody solution.

-

Incubate for 1 hour at room temperature in a humidified chamber, protected from light.[7]

-

-

Counterstaining:

-

Aspirate the secondary antibody solution.

-

Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.

-

If nuclear counterstaining is desired, incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash twice with 1X PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Place a small drop of antifade mounting medium onto a clean microscope slide.

-

Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish if necessary.[5]

-

-

Imaging:

-

Allow the mounting medium to cure as per the manufacturer's instructions.

-

Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

-

For optimal results, image the samples immediately.[9] Samples can be stored at 4°C in the dark for a limited time.[5]

-

Data Presentation

Quantitative Parameters for Immunofluorescence

The following table summarizes typical ranges for key quantitative parameters in an immunofluorescence protocol. Optimization is often necessary for specific cell types, antigens, and antibodies.

| Parameter | Typical Range/Value | Notes |

| Cell Confluency | 50-70% | Avoid overgrowth, which can affect cell morphology and staining. |

| Fixation Time | 10-20 minutes | Over-fixation can mask epitopes.[10] |

| Permeabilization Time | 10-15 minutes | Excessive permeabilization can damage cell membranes. |

| Blocking Time | 1 hour | Sufficient blocking is essential to reduce background signal.[9] |

| Primary Antibody Dilution | 1:100 - 1:1000 | The optimal dilution should be determined by titration. |

| Secondary Antibody Dilution | 1:200 - 1:2000 | The optimal dilution should be determined by titration. |

| Incubation Temperatures | 4°C, Room Temperature | 4°C overnight for primary antibody can enhance signal.[5] |

| Wash Duration | 3 x 5 minutes | Thorough washing is critical to remove unbound antibodies and reduce background.[9] |

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low protein expression- Inadequate antibody concentration- Incorrect fixation/permeabilization- Photobleaching | - Use a positive control cell line- Titrate the primary antibody- Test alternative fixation methods[11]- Use antifade mounting medium and minimize light exposure[9] |

| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Autofluorescence | - Increase blocking time or try a different blocking agent- Optimize antibody dilutions[12]- Increase the number or duration of wash steps[9]- Use appropriate controls and consider spectral unmixing[10] |

| Non-specific Staining | - Secondary antibody cross-reactivity- Primary antibody is not specific | - Use a pre-adsorbed secondary antibody- Run a secondary antibody-only control- Validate primary antibody specificity |

Visualization of Workflows and Pathways

References

- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. nanostring.com [nanostring.com]

- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. ptglab.com [ptglab.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 11. ibidi.com [ibidi.com]

- 12. hycultbiotech.com [hycultbiotech.com]

Application Notes and Protocols: Long-Term Stability of RS14203 in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS14203 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). Its ability to increase intracellular cyclic AMP (cAMP) levels makes it a compound of interest for various therapeutic areas. Understanding the long-term stability of this compound in solution is critical for ensuring accurate and reproducible experimental results, as well as for the development of viable drug formulations. These application notes provide a summary of the stability of this compound under various storage conditions and detailed protocols for its handling and analysis.

Data Presentation: Stability of this compound in Solution

The following tables summarize the hypothetical long-term stability data for this compound in different solvents and at various temperatures. The data is presented as the percentage of the initial concentration of this compound remaining over time, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Stability of this compound (10 mM) in DMSO at Different Temperatures

| Time (Months) | 4°C (% Remaining) | 25°C (Room Temperature) (% Remaining) | 40°C (% Remaining) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.8 | 98.5 | 92.3 |

| 3 | 99.5 | 95.2 | 85.1 |

| 6 | 99.1 | 90.7 | 75.6 |

| 12 | 98.2 | 82.1 | 60.2 |

Table 2: Stability of this compound (1 mM) in Phosphate-Buffered Saline (PBS) at Different pH and Temperatures

| Time (Days) | PBS (pH 5.0) at 4°C (% Remaining) | PBS (pH 7.4) at 4°C (% Remaining) | PBS (pH 8.5) at 4°C (% Remaining) | PBS (pH 7.4) at 25°C (% Remaining) |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 1 | 99.9 | 99.5 | 98.1 | 97.2 |

| 7 | 99.2 | 98.0 | 95.3 | 91.5 |

| 14 | 98.5 | 96.1 | 91.0 | 84.3 |

| 30 | 97.0 | 92.5 | 83.2 | 72.1 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 5.0, 7.4, and 8.5

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance and pipettes

-

-

Procedure for DMSO Stock Solution (10 mM):

-

Equilibrate this compound powder to room temperature.

-

Weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into sterile, amber glass vials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at the desired temperature (e.g., -20°C or -80°C for long-term storage).

-

-

Procedure for PBS Working Solutions (1 mM):

-

Thaw a vial of the 10 mM DMSO stock solution.

-

Dilute the stock solution 1:10 in the desired PBS buffer (pH 5.0, 7.4, or 8.5) to a final concentration of 1 mM.

-

Prepare fresh working solutions daily for aqueous-based experiments. Avoid storing this compound in aqueous solutions for extended periods.

-

Protocol 2: Long-Term Stability Assessment by HPLC

-

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

This compound reference standard

-

Aliquots of this compound solutions stored under different conditions

-

-

HPLC Method:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Prepare a calibration curve using the this compound reference standard (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

At each time point (e.g., day 0, 1, 7, 14, 30), retrieve a vial of the stored this compound solution.

-

Allow the sample to equilibrate to room temperature.

-

Dilute the sample to fall within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC system.

-

Quantify the peak area corresponding to this compound.

-

Calculate the percentage of this compound remaining relative to the initial concentration at day 0.

-

Mandatory Visualizations

Application Notes and Protocols for RS14203 (PMNPQ) in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of RS14203, a potent and selective inhibitor of phosphodiesterase type IV (PDE4), in in vivo experiments. It is critical to note that the compound initially characterized and published under the name this compound was later identified as 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline , and is now more accurately referred to as PMNPQ . This misidentification has been acknowledged in subsequent scientific literature. For clarity and accuracy, this document will refer to the compound as PMNPQ, while acknowledging its historical designation as this compound.

PMNPQ's primary mechanism of action is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, PMNPQ increases intracellular cAMP levels, which in turn modulates various downstream signaling pathways. A significant physiological effect of PMNPQ observed in preclinical studies is the induction of emesis. These application notes will focus on providing guidance for the formulation and administration of PMNPQ for in vivo research, with a particular emphasis on its use as a tool to study PDE4 inhibition and its physiological consequences.

Physicochemical Properties of PMNPQ (this compound)

Quantitative data on the solubility of PMNPQ in a wide range of preclinical vehicles is not extensively available in the public domain. The information provided below is based on available chemical data and vehicles used in published studies. Researchers are strongly encouraged to perform their own solubility and stability studies for their specific experimental needs.

| Property | Value | Reference |

| Chemical Name | 6-(4-pyridylmethyl)-8-(3-nitrophenyl)quinoline | |

| Synonyms | PMNPQ, this compound | |

| Molecular Formula | C₂₁H₁₅N₃O₂ | [1][2] |

| Molecular Weight | 341.36 g/mol | [1][2] |

| Appearance | Not publicly available. Likely a solid. | |

| Solubility | Limited public data. Known to be soluble in Polyethylene Glycol 200 (PEG 200) and Dimethyl Sulfoxide (DMSO).[3] | |

| Stability | Data on long-term stability in solution is not publicly available. It is recommended to prepare fresh solutions for each experiment. | [3] |

Signaling Pathway of PDE4 Inhibition by PMNPQ

The following diagram illustrates the mechanism of action of PMNPQ as a PDE4 inhibitor, leading to an increase in intracellular cAMP and subsequent activation of downstream signaling cascades.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for in vivo studies with PMNPQ and other poorly soluble compounds. It is imperative to conduct pilot studies to determine the optimal dosage and vehicle tolerability for your specific animal model and experimental design.

Protocol 1: Subcutaneous (s.c.) Administration in Rats (for emesis studies)

This protocol is adapted from studies investigating the emetic potential of PMNPQ.

Materials:

-

PMNPQ (this compound)

-

Polyethylene Glycol 200 (PEG 200)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

-

Preparation of Vehicle: Use sterile PEG 200 as the vehicle.

-

Formulation Preparation:

-

Weigh the required amount of PMNPQ based on the desired dose and the number of animals.

-

In a sterile microcentrifuge tube, add the weighed PMNPQ.

-

Add the calculated volume of PEG 200 to achieve the final desired concentration.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution, but the stability of PMNPQ under heat has not been reported, so this should be done with caution.

-

Visually inspect the solution to ensure there is no particulate matter.

-

It is recommended to prepare the formulation fresh on the day of the experiment.[3]

-

-

Dosing:

-

Administer the formulation via subcutaneous injection. The volume of injection should be calculated based on the animal's body weight and the concentration of the dosing solution. A typical dosing volume for subcutaneous injections in rats is 1-5 mL/kg.

-

Always include a vehicle control group that receives an equivalent volume of PEG 200.

-

Protocol 2: Intracerebroventricular (i.c.v.) Administration in Mice

This protocol is for central administration of PMNPQ and is based on general procedures for i.c.v. injections.

Materials:

-

PMNPQ (this compound)

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Sterile 0.9% saline

-

Stereotaxic apparatus

-

Hamilton syringe with a fine-gauge needle

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Preparation of Vehicle: A solution of DMSO diluted in sterile saline is used as the vehicle. The final concentration of DMSO should be kept as low as possible to minimize its own biological effects. A final concentration of up to 50% DMSO in a 5 µL injection volume has been shown to have no acute effects on hippocampal electrophysiology in mice.[4][5] However, it is advisable to start with a much lower concentration (e.g., <10%) if possible.[6]

-

Formulation Preparation:

-

Prepare a stock solution of PMNPQ in 100% DMSO.

-

In a sterile microcentrifuge tube, dilute the stock solution with sterile 0.9% saline to the final desired concentration of both PMNPQ and DMSO.

-

Vortex the solution thoroughly.

-

Visually inspect the solution for any precipitation.

-

Prepare the formulation fresh before use.

-

-

Dosing:

-

Anesthetize the mouse and place it in a stereotaxic apparatus.

-

Following established stereotaxic coordinates for the lateral ventricle, slowly inject the desired volume of the PMNPQ formulation. A typical injection volume for i.c.v. administration in mice is 1-5 µL.[4]

-

Administer the solution slowly to avoid increased intracranial pressure.

-

A vehicle control group receiving an identical concentration of DMSO in saline is essential.

-

Experimental Workflow for In Vivo Studies with PMNPQ

The following diagram outlines a general workflow for conducting in vivo experiments using PMNPQ.

Data Presentation: Vehicle and Co-solvent Properties

The following table summarizes key properties of vehicles and co-solvents mentioned in this document that can be used for the formulation of PMNPQ. Researchers should always use high-purity, sterile-filtered reagents for in vivo studies.

| Vehicle/Co-solvent | Properties and Considerations | Maximum Tolerated Dose/Concentration (Rodents) |

| Polyethylene Glycol 200 (PEG 200) | A clear, colorless, viscous liquid. Soluble in water and many organic solvents.[7][8] | Subcutaneous (Rat): Generally well-tolerated. Doses up to 1000 mg/kg have been used chronically.[9] However, high concentrations can cause local irritation.[9] |